molecular formula C9H11N3O B12626230 1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 918152-23-5

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B12626230
CAS No.: 918152-23-5
M. Wt: 177.20 g/mol
InChI Key: NMRQQDBROYGLAX-UHFFFAOYSA-N
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Description

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family Imidazole derivatives are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with propyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted imidazo[4,5-c]pyridin-2-one derivatives.

Scientific Research Applications

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Similar structure but different ring fusion.

    1-Propyl-1,3-dihydro-2H-imidazo[4,5-d]pyridin-2-one: Another isomer with different properties.

Uniqueness

1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific ring fusion and the presence of a propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

918152-23-5

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-propyl-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C9H11N3O/c1-2-5-12-8-3-4-10-6-7(8)11-9(12)13/h3-4,6H,2,5H2,1H3,(H,11,13)

InChI Key

NMRQQDBROYGLAX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=NC=C2)NC1=O

Origin of Product

United States

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